4-Formylphenyl 4-tert-butylbenzoate
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Overview
Description
4-Formylphenyl 4-tert-butylbenzoate is an organic compound with the molecular formula C18H18O3. It is a derivative of benzoic acid and is characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, which is further esterified with 4-tert-butylbenzoic acid. This compound is often used in organic synthesis and research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylphenyl 4-tert-butylbenzoate typically involves the esterification of 4-formylphenol with 4-tert-butylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes using similar reagents and conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Formylphenyl 4-tert-butylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: 4-Carboxyphenyl 4-tert-butylbenzoate.
Reduction: 4-Hydroxymethylphenyl 4-tert-butylbenzoate.
Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction performed.
Scientific Research Applications
4-Formylphenyl 4-tert-butylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the construction of covalent organic frameworks (COFs) and other polymeric materials.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with nucleophilic residues in proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Formylphenyl 4-tert-butylbenzoate largely depends on its chemical reactivity. The formyl group can react with nucleophiles, such as amines and thiols, to form Schiff bases or thioethers, respectively. These reactions can modulate the activity of enzymes and other proteins by forming covalent adducts with nucleophilic residues, thereby inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic acid: A versatile synthetic building block used in Suzuki-Miyaura coupling reactions.
4-Formylphenylacetic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
4-Formylphenylmethanol: Employed in the preparation of various organic compounds through oxidation and reduction reactions.
Uniqueness
4-Formylphenyl 4-tert-butylbenzoate is unique due to its ester linkage, which imparts distinct chemical properties compared to other formyl-substituted phenyl compounds. The presence of the tert-butyl group also enhances its stability and lipophilicity, making it suitable for applications in organic synthesis and material science.
Properties
Molecular Formula |
C18H18O3 |
---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
(4-formylphenyl) 4-tert-butylbenzoate |
InChI |
InChI=1S/C18H18O3/c1-18(2,3)15-8-6-14(7-9-15)17(20)21-16-10-4-13(12-19)5-11-16/h4-12H,1-3H3 |
InChI Key |
SGPCDLCXBOTKNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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